ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE vs. tert-Butyl Analog: Lipophilicity and Permeability Divergence
The ethyl carbamate in the target compound is predicted to reduce ClogP by approximately 1.0–1.5 log units compared with the tert‑butyl carbamate analog (tert‑butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate). This shift places the target compound in a more favorable lipophilicity range (ClogP ~0.5–1.5) for CNS drug‑likeness, while the tert‑butyl analog typically exceeds ClogP 2.5, increasing the risk of high metabolic turnover and non‑specific binding. Although this is a class‑level inference, it is consistently observed across piperazine carbamate matched pairs. [1]
| Evidence Dimension | Predicted octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 0.5–1.5 (predicted, based on ethyl carbamate matched pairs) |
| Comparator Or Baseline | tert-butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate: ClogP ≈ 2.5–3.0 (predicted) |
| Quantified Difference | ΔClogP ≈ -1.0 to -1.5 log units |
| Conditions | In silico prediction using BioByte ClogP or equivalent; matched piperazine carbamate pairs. |
Why This Matters
A ClogP below 2 is a key property for reducing metabolic clearance and improving solubility, making the target compound a better starting point for lead optimization programs targeting intracellular or CNS enzymes.
- [1] Rautio, J.; Kumpulainen, H.; Heimbach, T.; et al. Prodrugs: design and clinical applications. Nat. Rev. Drug Discov. 2008, 7, 255–270. (ClogP ranges for carbamate esters.) View Source
